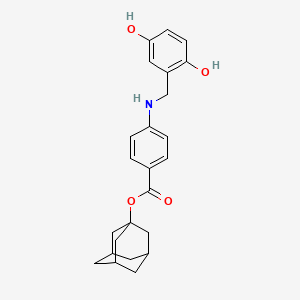

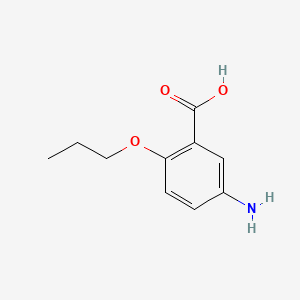

5-Amino-2-propoxybenzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Benzoic acid, 5-amino-2-propoxy- is a bioactive chemical.

Applications De Recherche Scientifique

Unnatural Amino Acid Applications

5-Amino-2-propoxybenzoic acid and its derivatives, like 5-amino-2-methoxybenzoic acid, have been used in the creation of unnatural amino acids. For instance, an unnatural amino acid named Hao, composed of hydrazine, 5-amino-2-methoxybenzoic acid, and oxalic acid groups, mimics a tripeptide β-strand and forms β-sheetlike hydrogen-bonded dimers. These amino acids can be incorporated into peptides using standard solid- and solution-phase peptide synthesis techniques, expanding the potential for novel peptide-based therapeutics and research tools (Nowick et al., 2000).

Antioxidant and Anti-Inflammatory Properties

Research into the derivatives of 5-Amino-2-propoxybenzoic acid, like 5-aminosalicylic acid (5-ASA), has revealed its potential in eliminating superoxide radical anions (O2•−), suggesting anti-inflammatory and antioxidant properties. This elimination process involves a proton-coupled electron transfer mechanism, providing insights into the therapeutic potential of these compounds in conditions like ulcerative colitis (Nakayama & Honda, 2021).

Therapeutic Applications in Gastrointestinal Disorders

5-Aminosalicylic acid, a derivative of 5-Amino-2-propoxybenzoic acid, has been studied for its therapeutic applications in gastrointestinal disorders, particularly in the context of microscopic colitis. While certain studies have not found significant improvement with 5-ASA therapy in specific conditions, its role in gastrointestinal health continues to be a topic of research, indicating the potential therapeutic relevance of 5-Amino-2-propoxybenzoic acid and its derivatives (Józefczuk & Woźniewicz, 2011).

Photodynamic Therapy and Fluorescent Diagnosis

Derivatives of 5-Amino-2-propoxybenzoic acid, such as 5-aminolevulinic acid (ALA), are used in photodynamic therapy, fluorescent diagnosis, and fluorescent-guided resection. ALA leads to the accumulation of photosensitizer protoporphyrin IX (PpIX) in tumor tissues, making it a valuable tool in cancer diagnosis and treatment. This application showcases the potential of 5-Amino-2-propoxybenzoic acid derivatives in oncology and diagnostic imaging (Anderson et al., 2010).

Drug Synthesis and Optimization

5-Amino-2-propoxybenzoic acid and its analogs are instrumental in the synthesis of various drugs and chemical compounds. For example, the optimized synthesis method of 5-amino-2-(P-aminophenyl) benzoxazole demonstrates the utility of these compounds in creating high-purity products for potential pharmaceutical applications (Mei-xia, 2011).

Propriétés

Numéro CAS |

13851-59-7 |

|---|---|

Nom du produit |

5-Amino-2-propoxybenzoic acid |

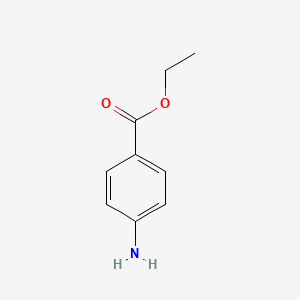

Formule moléculaire |

C10H13NO3 |

Poids moléculaire |

195.21 g/mol |

Nom IUPAC |

5-amino-2-propoxybenzoic acid |

InChI |

InChI=1S/C10H13NO3/c1-2-5-14-9-4-3-7(11)6-8(9)10(12)13/h3-4,6H,2,5,11H2,1H3,(H,12,13) |

Clé InChI |

WLXTWCDTEYNQMC-UHFFFAOYSA-N |

SMILES |

CCCOC1=C(C=C(C=C1)N)C(=O)O |

SMILES canonique |

CCCOC1=C(C=C(C=C1)N)C(=O)O |

Apparence |

Solid powder |

Autres numéros CAS |

13851-59-7 |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

Benzoic acid, 5-amino-2-propoxy- |

Origine du produit |

United States |

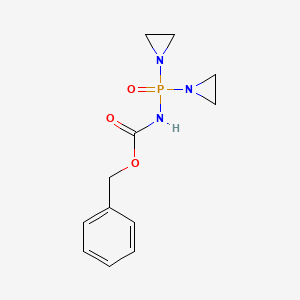

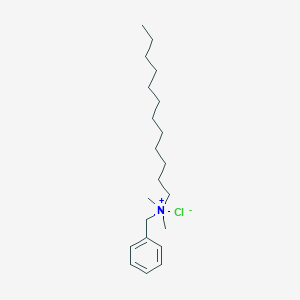

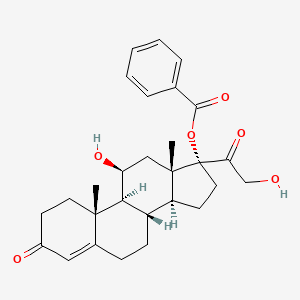

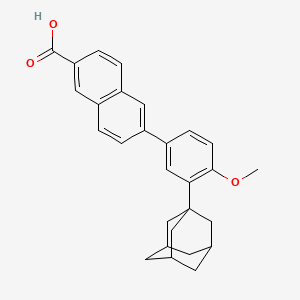

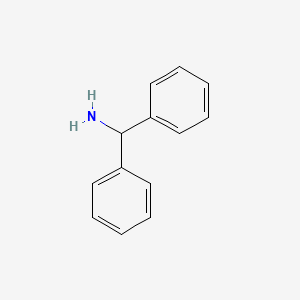

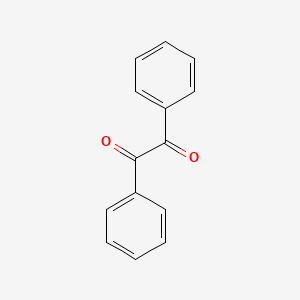

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[[2-Chloro-4-[3-chloro-4-[(5-methyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)diazenyl]phenyl]phenyl]diazenyl]-5-methyl-2-phenyl-1H-pyrazol-3-one](/img/structure/B1666582.png)

![(2R,3R,4S,5R)-2-(8-aminoimidazo[4,5-g]quinazolin-3-yl)-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B1666586.png)